![molecular formula C16H10N2 B13996840 Benzo[b]phenazine CAS No. 257-97-6](/img/structure/B13996840.png)
Benzo[b]phenazine
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Overview
Description
Benzo[b]phenazine is a nitrogen-containing heterocyclic compound that belongs to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . This compound has a unique structure that makes it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of benzo[b]phenazine can be achieved through several methods. One common approach involves the reaction of benzoquinones with 1,2-diaminobenzene or naphthalene-2,3-diamine in the presence of acetic acid as a catalyst . Another method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines . Industrial production methods often utilize multicomponent approaches and Pd-catalyzed N-arylation .
Chemical Reactions Analysis
Benzo[b]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, benzoquinones, and 1,2-diaminobenzene . Major products formed from these reactions include methoxy-benzo[b]phenazine and other phenazine derivatives .
Scientific Research Applications
Benzo[b]phenazine and its derivatives have various applications, particularly in scientific research, owing to their unique chemical structures and biological activities . These applications span from anti-tuberculosis drugs to organic solar cells .
Scientific Research Applications
Antimicrobial Applications: Benzo[a]phenazine derivatives are promising as new anti-TB drugs, especially for treating resistant tuberculosis cases . Compound 10, a specific benzo[a]phenazine derivative, has shown activity against all tested Mycobacterium tuberculosis strains, with minimum inhibitory concentrations between 18.3 and 146.5 µM . It has demonstrated higher antimicrobial activity than rifampicin against some resistant strains and is also effective against multidrug-resistant (MDR) strains, indicating no cross-resistance with other anti-TB drugs . Additionally, its mechanism of action appears linked to oxidative stress . Some this compound-6,11-dione derivatives have shown activity against Gram-positive bacteria .
Anticancer Activity: Phenazine derivatives, including benzo[a]phenazines, exhibit antiproliferative activities against various cancer cell lines . They can also inhibit multiple enzymes related to diseases .
Organic Solar Cells: this compound-based small molecules are used as acceptors in organic solar cells . For example, NA9, NA10, and NA11 are a series of small-molecule acceptors based on this compound . Chlorinated (NA10) and brominated (NA11) derivatives exhibit improved molecular packing and enhanced charge transport, leading to higher power conversion efficiency in organic solar cells .
Other Applications:
- Phenazines, in general, possess a broad range of biological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, and anti-inflammatory properties .
- They can be used as redox-active nitrogen-containing heterocyclic compounds produced by bacteria or synthetic methods .
- Benzo[a]phenazine annulated heterocycles have gained attention for their pharmacological efficacies, including anti-plasmodial, antitumor, antimalarial, and anticancer activities .
Mechanism of Action
The mechanism of action of benzo[b]phenazine involves its interaction with molecular targets and pathways. It binds to specific receptors and inhibits their activity, leading to various biological effects . For example, it can inhibit dopamine receptors, which contributes to its neuroprotective and antitumor activities .
Comparison with Similar Compounds
Biological Activity
Benzo[b]phenazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound and its derivatives, highlighting key findings from various studies.
Chemical Structure and Properties
This compound is characterized by a fused phenazine ring system, which contributes to its biological activity. Its structure allows for various substitutions that can enhance its efficacy against different biological targets.
Antimicrobial Activity
Research has demonstrated that this compound derivatives exhibit significant antimicrobial properties:
- Antibacterial Activity : A study reported that this compound-6,11-dione derivatives were particularly effective against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) ranged from 4 to 32 µg/mL, indicating promising antibacterial potential .
- Antifungal Activity : The same derivatives also showed antifungal activity against various fungal strains, suggesting a broad-spectrum utility in treating infections caused by both bacteria and fungi .
Anticancer Activity
This compound and its derivatives have been evaluated for their anticancer properties:
- Cell Line Studies : A series of this compound derivatives were synthesized and tested against several cancer cell lines, including HeLa, A549, MCF-7, and HL-60. Most derivatives exhibited good antiproliferative activity with IC50 values ranging from 1 to 10 µM .
- Mechanism of Action : The anticancer mechanism involves dual inhibition of topoisomerases I and II. These compounds stabilize the topoisomerase-DNA cleavage complexes and inhibit ATPase activity, leading to apoptosis in cancer cells. Flow cytometric analysis confirmed that these compounds induce apoptosis through activation of caspase pathways .
Table 1: Summary of Biological Activities of this compound Derivatives
Mechanisms Underlying Biological Activity
The biological activities of this compound are attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Many phenazines are known to produce ROS, which can lead to oxidative stress in microbial cells and cancer cells alike, contributing to their antimicrobial and anticancer effects .
- DNA Intercalation : The structure of this compound allows it to intercalate into DNA, disrupting replication and transcription processes in both bacterial and cancer cells .
- Topoisomerase Inhibition : As mentioned earlier, the ability to inhibit topoisomerases contributes significantly to the anticancer properties of this compound derivatives .
Properties
CAS No. |
257-97-6 |
---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
benzo[b]phenazine |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-10-16-15(9-11(12)5-1)17-13-7-3-4-8-14(13)18-16/h1-10H |
InChI Key |
NGGAOVMKLWBCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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